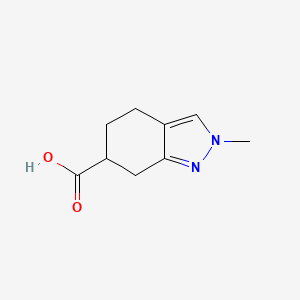

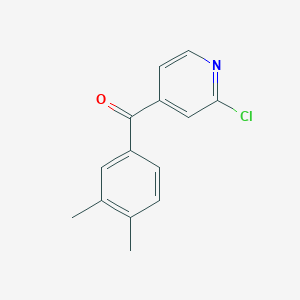

![molecular formula C22H19N3OS B2370121 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide CAS No. 393837-35-9](/img/structure/B2370121.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are a class of compounds that have a wide range of biological activities . They are characterized by a fused benzene and imidazole ring structure . The specific compound you’re asking about seems to be a benzimidazole derivative with additional phenyl and propanamide groups, but without specific literature or database entries for this compound, it’s difficult to provide a detailed description.

Molecular Structure Analysis

Benzimidazole derivatives often have planar molecular structures due to the conjugated π-system of the benzimidazole ring . The presence of additional substituent groups can influence the overall geometry and electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by the electron-rich nature of the benzimidazole ring and the presence of substituent groups . They can undergo various reactions such as alkylation, acylation, and nucleophilic substitution, depending on the specific structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on their specific structure . They often have high thermal stability and good fluorescence properties . The presence of different substituent groups can significantly influence properties such as solubility, melting point, and spectral characteristics.科学的研究の応用

-

X-Ray Crystal Structure Analysis

- Field : Structural Chemistry

- Application : Benzimidazole derivatives are used in X-ray crystal structure analysis . This method is used to determine the relative atomic positions in a molecular structure, providing precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .

- Method : The technique involves the use of X-ray diffraction, which is a powerful technique for determining the relative atomic positions in a molecular structure .

- Results : The analysis revealed that the benzimidazole core is planar and the molecules are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .

-

Pharmacological Activities

- Field : Medicinal Chemistry

- Application : Benzimidazole derivatives have been reported to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

- Method : The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

- Results : Modifications in the position 2 and 5 of the molecule provide a number of active drugs .

-

Antibacterial and Antifungal Activities

- Field : Microbiology

- Application : Benzimidazole derivatives have been reported to have antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli, and antifungal activity against C. albicans and A. niger .

- Method : A novel series of 2-substituted benzimidazole derivatives was synthesized . The synthetic pathway usually involves the construction of a benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

- Results : The derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

-

Anti-Inflammatory Activities

- Field : Pharmacology

- Application : Benzimidazole derivatives have been reported to have anti-inflammatory activities .

- Method : A novel series of N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives was synthesized . These derivatives were evaluated for in vivo (rat paw oedema) for their anti-inflammatory activity using carrageenan-induced rat paw oedema model .

- Results : The synthesized derivatives showed significant anti-inflammatory activity .

-

Antiviral Activities

- Field : Virology

- Application : Benzimidazole derivatives have been reported to have antiviral activities .

- Method : A novel series of benzimidazole derivatives was synthesized . These derivatives were evaluated for their antiviral activity using various in vitro and in vivo models .

- Results : The synthesized derivatives showed significant antiviral activity .

-

Antiparasitic Activities

- Field : Parasitology

- Application : Benzimidazole derivatives have been reported to have antiparasitic activities .

- Method : A novel series of benzimidazole derivatives was synthesized . These derivatives were evaluated for their antiparasitic activity using various in vitro and in vivo models .

- Results : The synthesized derivatives showed significant antiparasitic activity .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-21(14-15-27-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNODIKZVXPNKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)

![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)

![Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2370059.png)